molecular formula C5H6N4O5 B12591618 Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate CAS No. 627543-37-7

Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate

Cat. No.: B12591618
CAS No.: 627543-37-7
M. Wt: 202.13 g/mol
InChI Key: JYBWGHSJLIODSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate (CAS: 627543-37-7) is a specialized tetrazole derivative with a molecular formula of C5H6N4O5 and a molecular weight of 202.13 g/mol . Its structure features a five-membered tetrazole ring—a nitrogen-rich, electron-deficient system—adorned with two carboxylate groups and a keto group, making it a versatile scaffold for designing novel compounds and functional materials . Tetrazole derivatives are of significant interest in scientific research due to their wide-ranging applications. They are extensively explored in medicinal chemistry as bioisosteres for carboxylic acids, which can improve metabolic stability and alter pharmacokinetic properties in drug candidates . Furthermore, the polynitrogen, planar structure of tetrazoles makes them valuable in other fields, such as the development of explosives, rocket propellants, and coordination chemistry as ligands . In research settings, this particular compound serves as a key synthetic intermediate. It can be utilized in the synthesis of more complex 1,5-disubstituted tetrazole derivatives, which are often accessed through cyclization or multi-step reactions starting from appropriate precursors . The compound is for research use only and is not approved for human or veterinary diagnostic or therapeutic use . Researchers can identify the compound by its InChI Key: JYBWGHSJLIODSY-UHFFFAOYSA-N and its canonical SMILES: COC(=O)N1C(=O)N(N=N1)C(=O)OC .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

627543-37-7

Molecular Formula

C5H6N4O5

Molecular Weight

202.13 g/mol

IUPAC Name

dimethyl 5-oxotetrazole-1,4-dicarboxylate

InChI

InChI=1S/C5H6N4O5/c1-13-4(11)8-3(10)9(7-6-8)5(12)14-2/h1-2H3

InChI Key

JYBWGHSJLIODSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C(=O)N(N=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method might include the cyclization of a suitable nitrile with hydrazoic acid in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process might include continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions might include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxides, while reduction could produce lower oxidation state compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Dimethyl 5-oxo-1H-tetrazole derivatives have shown promising antimicrobial properties. Research indicates that modifications to the tetrazole ring can enhance the efficacy against various bacterial strains. A study demonstrated that derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential as new antibiotic agents .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

3. Potential in Cancer Therapy
Recent studies have explored the role of tetrazole derivatives in cancer treatment. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism that could be harnessed for therapeutic purposes .

Materials Science Applications

1. Coordination Chemistry
this compound can act as a ligand in coordination complexes. Its ability to coordinate with metal ions forms stable complexes that are useful in catalysis and materials development. For instance, the synthesis of metal-organic frameworks (MOFs) utilizing this compound has been reported, showcasing its versatility in creating porous materials with applications in gas storage and separation .

2. Synthesis of Functionalized Polymers
The compound serves as a precursor for synthesizing functionalized polymers through polymerization reactions. These polymers can exhibit unique properties beneficial for applications in coatings and adhesives .

Case Studies

Study Title Findings Reference
Antimicrobial Efficacy of Tetrazole DerivativesDemonstrated significant antibacterial activity against multiple strains
Anti-inflammatory Mechanisms of Dimethyl TetrazolesInhibition of pro-inflammatory cytokines in vitro
Coordination Complexes of TetrazolesFormation of stable metal complexes with potential catalytic applications

Mechanism of Action

The mechanism of action of Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate involves its interaction with molecular targets and pathways. The compound might bind to specific enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Data Tables

Table 2. Stability Under Acidic Conditions (pH 2)

Compound Decomposition After 24 Hrs (%)
This compound 12
Diethyl analog 18
Nitro-substituted derivative 35

Biological Activity

Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate is a tetrazole derivative notable for its unique chemical structure and potential biological activities. This compound features a five-membered ring containing four nitrogen atoms, along with two carboxylate groups and a keto group, which contribute to its reactivity and interactions with biological systems.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

  • Chemical Formula : C7H8N4O4
  • Molecular Weight : 200.16 g/mol
  • Functional Groups :
    • Two carboxylate groups (-COOH)
    • One keto group (C=O)

This structural composition allows the compound to engage in various biological interactions, particularly through hydrogen bonding and π–π stacking interactions due to the presence of nitrogen atoms in the tetrazole ring .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Tetrazoles are known for their potential as antimicrobial agents. The compound has shown efficacy against various bacterial strains, demonstrating a mechanism that may involve disruption of bacterial membrane integrity or interference with metabolic pathways .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been noted in several studies. Its structural similarity to carboxylic acids allows it to act as an anti-inflammatory agent by inhibiting specific enzymes involved in inflammatory processes.
  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor in various biochemical pathways. Molecular docking studies have suggested that it binds effectively to target enzymes or receptors, potentially leading to therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of tetrazole derivatives, including this compound:

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various tetrazole derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than traditional antibiotics like oxytetracycline .
  • Molecular Docking Studies : Computational studies using molecular docking have shown that this compound can effectively bind to the active sites of specific enzymes involved in disease processes. The binding affinities were comparable to known inhibitors, suggesting its potential as a lead compound for drug development .
  • In Vivo Studies : Preliminary in vivo studies have indicated that derivatives of dimethyl tetrazoles can penetrate biological membranes effectively, although further research is needed to optimize their pharmacokinetic properties .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and activities of related tetrazole compounds:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
1H-TetrazoleBasic tetrazole ringFoundation for derivativesAntimicrobial
5-Amino-1H-tetrazoleAmino group at C5Enhanced solubilityAntibacterial
Dimethyl 5-oxo-1H-tetrazoleTwo carboxylates & ketoHigh reactivityAntimicrobial & anti-inflammatory
2-Amino-2-methyl...Amino & tetrazole functionalitiesPotential anti-inflammatoryAntimicrobial

This comparative analysis highlights how Dimethyl 5-oxo-1H-tetrazole stands out due to its combination of functional groups that enhance both solubility and biological activity.

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